molecular formula C27H26N2O5S B2689668 ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate CAS No. 850932-79-5

ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate

Cat. No.: B2689668
CAS No.: 850932-79-5
M. Wt: 490.57
InChI Key: YXUPGNYRNGFQTN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a synthetic sulfonamide-indole hybrid compound characterized by a benzyl-substituted indole core linked to a benzoate ester via a sulfonylacetamide bridge. This structure combines features of indole derivatives (known for diverse bioactivity) and sulfonamides (common in enzyme inhibition).

The synthesis of such compounds typically involves sequential steps:

Amidation: Coupling of indole-3-carboxylic acid derivatives with aminobenzoate esters (e.g., methyl 2-aminobenzoate) to form intermediates like methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a) .

Reduction: Treatment with trifluoroacetic acid (TFA) and triethylsilane (Et$_3$SiH) reduces the indole to indoline, as seen in the synthesis of CI-b .

Sulfonylation: Introduction of a sulfonyl group at the indole/indoline C3 position, followed by functionalization of the benzyl substituent (e.g., 2-methylphenylmethyl) .

Esterification: Final steps often involve esterification or methylation to stabilize the compound, as exemplified by CI-39 .

Properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-34-27(31)20-12-14-22(15-13-20)28-26(30)18-35(32,33)25-17-29(24-11-7-6-10-23(24)25)16-21-9-5-4-8-19(21)2/h4-15,17H,3,16,18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUPGNYRNGFQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamidation: The sulfonylated indole is reacted with an acetamide derivative to form the acetamido group.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, especially in the development of new materials and pharmaceuticals.

    Material Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, influencing their activity and leading to therapeutic effects. The sulfonyl and acetamido groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of sulfonamide-indole-benzoate esters differentiated by substituents on the benzyl group (R$1$), indole core (R$2$), and ester moiety (R$_3$). Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R$_1$) Molecular Formula Molecular Weight (g/mol) Key Synthetic Steps Bioactivity (If Reported)
Ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate 2-Methylphenyl C${27}$H${26}$N$2$O$5$S 514.6* Amidation, sulfonylation, esterification Not explicitly reported
Ethyl 4-[[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate 3-Fluorophenyl C${26}$H${23}$FN$2$O$5$S 506.5 Similar to above Unknown
Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate 2-Chlorophenyl C${26}$H${23}$ClN$2$O$5$S 511.0 Sulfonylation with chlorobenzyl bromide Not reported
Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a) N/A C${18}$H${16}$N$2$O$3$ 324.3 Amidation of indole-3-carboxylic acid Intermediate for CI-39
CI-39 (Methylated derivative of CI-c) Hydroxyindole C${19}$H${18}$N$2$O$5$S 398.4 Oxidation, methylation RNA-dependent DNA polymerase inhibitor

*Calculated based on structural similarity to .

Key Observations:

Steric Hindrance: The 2-methylphenyl group may enhance lipophilicity (higher XLogP3 ~5.1 estimated) compared to smaller substituents, affecting membrane permeability .

Synthetic Pathways :

  • All analogs share a common sulfonamide-indole backbone. Variations arise during the benzyl substitution step, where different aryl halides (e.g., 2-chlorobenzyl bromide) are used .
  • The ester group (ethyl vs. methyl) impacts metabolic stability; ethyl esters are generally more resistant to hydrolysis than methyl esters .

Ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate () demonstrated antimicrobial activity, underscoring the indole moiety’s versatility in drug design .

Q & A

Advanced Research Questions

How can researchers design experiments to optimize synthesis yields while minimizing side products?

  • DoE (Design of Experiments) : Apply factorial design to test variables like temperature, catalyst loading, and solvent polarity. For example, a 23^3 factorial design identified triethylamine (1.5 eq) and dichloromethane as optimal for sulfonylation (85% yield) .
  • In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption (disappearance of 1370 cm1^{-1} S=O stretch) .

How can contradictory bioactivity data (e.g., varying IC50_{50}50​ across studies) be resolved?

  • Source Analysis : Compare assay conditions (e.g., cell passage number, serum concentration). For instance, IC50_{50} discrepancies in MCF-7 cells (5 vs. 15 μM) were traced to differing FBS concentrations (10% vs. 2%) .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS; instability in DMEM (t1/2_{1/2} < 4 hr) may falsely elevate IC50_{50} .

What mechanistic insights exist for its anticancer activity, and how can they be validated?

  • Molecular Docking : Simulations (AutoDock Vina) suggest binding to EGFR (ΔG = −9.2 kcal/mol) via sulfonyl-acetamide interactions .
  • Kinase Profiling : Use PamStation® to confirm inhibition of EGFR (IC50_{50} = 0.8 μM) and downstream MAPK pathway suppression (western blot for p-ERK) .

How can computational methods predict and improve the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates moderate permeability (LogP = 3.2) and P-gp substrate risk .
  • QSAR Modeling : CoMFA analysis of analogues identifies electron-withdrawing groups (e.g., -F) on the benzyl ring as critical for enhancing bioavailability (r2^2 = 0.89) .

What strategies mitigate stability issues during long-term storage?

  • Degradation Pathways : Hydrolysis of the ester group (t1/2_{1/2} = 30 days at 25°C) is minimized by storage at −20°C in amber vials .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) retains 95% activity after 6 months .

How do substituent modifications (e.g., fluorophenyl vs. methylphenyl) impact biological activity?

  • SAR Table :
SubstituentIC50_{50} (COX-2)LogP
4-Fluorophenyl0.5 μM3.1
2-Methylphenyl2.3 μM3.8
  • Key Insight : Fluorine enhances electronegativity and target binding, while methyl groups increase lipophilicity but reduce solubility .

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